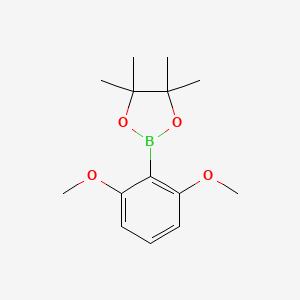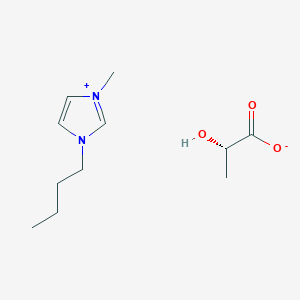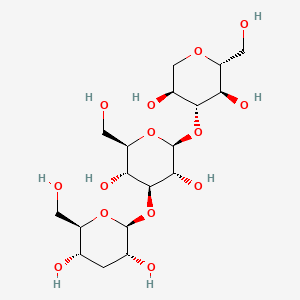
Heparin lithium salt
Vue d'ensemble
Description
Heparin lithium salt is an anticoagulant derived from porcine intestinal mucosa . It is a polymer classified as a mucopolysaccharide or a glycosaminoglycan . It has been traditionally used as an anticoagulant, binding to antithrombin III, a naturally occurring plasma protease inhibitor . This accelerates the rate at which antithrombin III inhibits coagulation proteases .
Synthesis Analysis
Heparin is biosynthesized and stored in mast cells of various mammalian tissues, particularly liver, lung, and mucosa . Commercial heparin is chiefly isolated from beef lung or pork intestinal mucosa . A computer approach has been presented that exploits experimental data from elemental analysis and high-resolution NMR experiments to estimate the individual anhydro-unit ratio .Molecular Structure Analysis
Heparin is a member of the heparan sulfate family of glycosaminoglycans, a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . Its overall conformation is rod-like in solution as well as in the solid state .Chemical Reactions Analysis
Heparin salts are formed by combining an ionizable drug with a counter-ion . In the case of this compound, heparin- is the ionizable drug and Li+ is the counter-ion .Physical and Chemical Properties Analysis
This compound is soluble in water . It has excellent aqueous solution stability (up to 2 years at 2 - 8 °C) provided the solutions have been sterilized by filtration through a 0.2 μm membrane .Applications De Recherche Scientifique
Interference in Calcium Measurements
Heparin salts, including lithium heparin, are used in the anticoagulation of whole-blood specimens for various measurements. A study by (Landt et al., 1994) found that lithium heparin can interfere with ionized calcium (iCa) measurements. The presence of lithium heparin affected iCa concentrations, suggesting its impact on the accuracy of these tests.
Effects on Hematologic and Biochemical Variables
In research involving animals, the effects of lithium heparin on hematologic variables were studied. (Harr et al., 2005) examined its impact on blood samples from macaws and Burmese pythons. This study is crucial in understanding how lithium heparin affects the analysis of blood samples in veterinary medicine.
Neuroprotective Effects
Lithium, including in the form of lithium heparin, has been studied for its neuroprotective effects. (Nonaka et al., 1998) found that long-term exposure to lithium chloride, which is similar in action to lithium heparin, protects neurons against excitotoxicity. This has implications for the treatment of certain neurological conditions.
Stability of Clinical Laboratory Data
The long-term stability of laboratory data, including measurements in lithium heparin-treated plasma, was explored by (Stepman et al., 2011). Their research provides insights into the reliability of using lithium heparin in clinical laboratory tests over extended periods.
Use in Plasma for Myocardial Enzymogram Assay
(Huang Yan, 2006) investigated the application of heparin lithium as an anticoagulant in the assay of myocardial enzymogram, demonstrating its effectiveness and comparability to other methods.
Use in Protein Electrophoresis
The suitability of lithium-heparin plasma for protein electrophoresis and paraprotein identification was studied by (Davison et al., 2006). This research is significant for clinical diagnostics, especially in the context of blood disorders.
Influence on Blood Lithium Measurement
The impact of using blood samples treated with lithium heparin on the measurement of lithium salt concentrations was explored by (Shi Tianyuan, 2005). This study is vital for understanding how heparin lithium affects the analysis of lithium levels in clinical settings.
Comparison with Other Anticoagulants in Amino Acid Analysis
The comparison of heparin, including lithium heparin, with other anticoagulants like EDTA in amino acid analysis was done by (Chuang et al., 1998), providing valuable data for biochemical analyses involving amino acids.
Clinical Applications of Heparin
The wide-ranging clinical applications of heparin, including its derivatives like lithium heparin, in various medical conditions were reviewed by (Qiu et al., 2021). This comprehensive review highlights the multifaceted uses of heparin in modern medicine.
Mécanisme D'action
Target of Action
Heparin lithium salt is an anticoagulant that primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . The role of ATIII is to inactivate coagulation enzymes, specifically thrombin (factor IIa) and factor Xa .
Mode of Action
This compound binds reversibly to ATIII . This binding greatly accelerates the rate at which ATIII inactivates the coagulation enzymes thrombin and factor Xa . This interaction results in the prevention of blood clotting, making this compound a potent anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By accelerating the inactivation of thrombin and factor Xa via ATIII, this compound prevents the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots and thus exerting its anticoagulant effect .
Pharmacokinetics
Its bioavailability is erratic, and its elimination half-life is approximately 1.5 hours . It is metabolized in the liver and excreted in the urine . These properties impact the bioavailability of this compound, necessitating regular monitoring and dosage adjustments when used therapeutically .
Result of Action
The primary result of this compound’s action is the prevention of blood clotting. This makes it useful in a variety of clinical scenarios, including the prevention of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . It is also used to prevent clotting during dialysis and surgical procedures, maintain the patency of intravenous injection devices, and prevent in vitro coagulation of blood transfusions and in blood samples drawn for laboratory values .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has excellent aqueous solution stability, remaining stable for up to 2 years at 2 - 8 °C when the solutions have been sterilized by filtration . The anticoagulant effect of this compound must be monitored regularly, and the dosage must be adjusted frequently when used therapeutically . This is because individual patient characteristics, including kidney function and co-existing medical conditions, can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Orientations Futures
The most widely used anticoagulant drug in the world today, heparin, remains an animal-derived product with the attendant risks of adulteration and contamination . A contamination crisis in 2007–2008 increased the impetus to provide non-animal-derived sources of heparin, produced under cGMP conditions . Synthetic and semi-synthetic heparins are in development and may become reality in the relatively near future .
Analyse Biochimique
Biochemical Properties
Heparin lithium salt plays a crucial role in biochemical reactions due to its interactions with proteins and cells . It is used to study molecular and cellular processes, tumor modeling, investigate binding interactions, and as a cell culture supplement, to maintain cell viability . This compound is a member of the heparan sulphate family of glycosaminoglycans, a linear polysaccharide with a complex sequence . Its overall conformation is rod-like in solution as well as in the solid state .
Cellular Effects
This compound has been reported to significantly inhibit exosome-cell interactions . It is also used as an anticoagulant for laboratory studies . In the context of cellular processes, it has been used to study hypothermal stress on lactate metabolism and the effects of anticoagulants in direct membrane feeding assays .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to antithrombin III (ATIII), accelerating its inhibition of clotting factors such as thrombin and factor Xa . This critical role in regulating coagulation pathways has made heparin a valuable tool in studying hemostasis and thrombosis-related disorders .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been studied. It has been observed that heparin activity is stable for 6 hours regardless of storage conditions . A small loss of activity was observed after 24 hours when diluted in 5% dextrose .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses of 100, 500, or 2500 units/kg, producing activated partial thromboplastin time levels less than, within, or greater than a prespecified therapeutic range, respectively .
Metabolic Pathways
This compound does not undergo enzymatic degradation . Its route of elimination involves biphasic clearance, a rapid saturable clearance due to binding to proteins, endothelial cells, and macrophages, and a slower first-order elimination .
Transport and Distribution
This compound is rapidly absorbed by the gastrointestinal tract . Blood levels peak after single oral doses of lithium between 2 to 4 hours .
Propriétés
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Record name | cinnamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
| Record name | Cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-10-3, 621-82-9 | |
| Record name | trans-Cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)



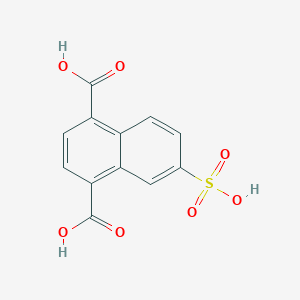
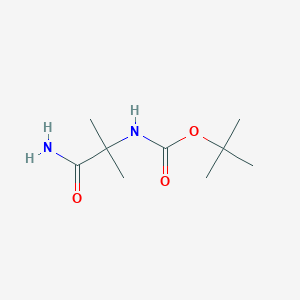
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)



